4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one
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Overview
Description
4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-3-acetic acid, the compound undergoes a series of reactions to introduce the butanone side chain.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Methoxyphenyl Acetylation: The final step involves the acetylation of the piperazine nitrogen with 2-methoxyphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanone side chain, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanone side chain.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various biological targets, including receptors and enzymes.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-2-one: Similar indole structure but lacks the piperazine and methoxyphenyl groups.
1-(2-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl groups but lacks the indole moiety.
N-(2-methoxyphenyl)-4-(1H-indol-3-yl)butanamide: Similar structure but with an amide linkage instead of a ketone.
Uniqueness
The uniqueness of 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one lies in its combination of the indole, piperazine, and methoxyphenyl groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C25H29N3O3/c1-31-23-11-5-2-7-19(23)17-25(30)28-15-13-27(14-16-28)24(29)12-6-8-20-18-26-22-10-4-3-9-21(20)22/h2-5,7,9-11,18,26H,6,8,12-17H2,1H3 |
InChI Key |
PDIYUMJDPQGYKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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